2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide (CAS 1340487-11-7) is a small-molecule benzazepine sulfonamide with molecular formula C₁₀H₁₂N₂O₃S and molecular weight 240.28 g/mol. It serves as a versatile core scaffold for medicinal chemistry programs, particularly as a synthetic intermediate for TLR8 agonists and angiotensin-converting enzyme inhibitor derivatives.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 1340487-11-7
Cat. No. B1421455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
CAS1340487-11-7
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)S(=O)(=O)N)NC(=O)C1
InChIInChI=1S/C10H12N2O3S/c11-16(14,15)8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)(H2,11,14,15)
InChIKeyPHTUQQIOXGXIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide (CAS 1340487-11-7): Core Scaffold Identity and Procurement Baseline


2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide (CAS 1340487-11-7) is a small-molecule benzazepine sulfonamide with molecular formula C₁₀H₁₂N₂O₃S and molecular weight 240.28 g/mol [1]. It serves as a versatile core scaffold for medicinal chemistry programs, particularly as a synthetic intermediate for TLR8 agonists and angiotensin-converting enzyme inhibitor derivatives [2]. Its unsubstituted 7-sulfonamide and 2-oxo functionalities provide a defined hydrogen-bond donor/acceptor pattern (2 HBD, 4 HBA) and a low rotational-bond count (1 rotatable bond) that are valued in fragment-based lead generation [1].

Why Generic Substitution of 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide (CAS 1340487-11-7) Is Not Advisable


Close analogs of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide differ in the position or identity of substituents on the benzazepine ring, leading to divergent hydrogen-bonding patterns, steric profiles, and reactivity that fundamentally alter their utility in downstream synthetic pathways [1]. For example, the 3-acetyl analog (CAS 30059-24-6) introduces a bulky N-substituent that blocks derivatization at the lactam nitrogen, while the 8-sulfonamide regioisomers and 7-bromo-8-sulfonamide variants present altered electronic and steric environments that can shift binding modes or preclude key coupling reactions . Consequently, substituting any of these analogs for the target compound without re-optimization of synthetic routes or biological assays carries a high risk of failure in structure-activity relationship (SAR) campaigns and scale-up processes.

Head-to-Head Quantitative Differentiation of 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide (CAS 1340487-11-7)


3-Acetyl Analog (CAS 30059-24-6): Differential Hydrogen-Bond Donor Capacity and Steric Accessibility

The target compound retains a free lactam N–H (hydrogen-bond donor count = 2), whereas the 3-acetyl analog (CAS 30059-24-6) has the lactam nitrogen acetylated, reducing the HBD count to 1 and increasing steric bulk. This difference directly impacts solubility and protein-ligand interaction potential [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

8-Methoxy Analog: Regioisomeric Sulfonamide Positioning Alters Electrostatic Potential Surface

In the 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide analog, the sulfonamide group is shifted to the 7-position and an electron-donating methoxy group occupies the 8-position, altering the electrostatic potential surface. The target compound places the sulfonamide at the 7-position without additional substituents, providing a distinct electrostatic profile favored in certain TLR8 agonist pharmacophore models [1].

Structure-Activity Relationship Electrostatic Complementarity TLR8 Agonism

7-Bromo-8-sulfonamide Analog: Halogen Substituent Introduces Different Synthetic Handle and Lipophilicity

7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide (CAS 1427380-75-3) features a bromine at the 7-position and sulfonamide at the 8-position, enabling Pd-catalyzed cross-coupling reactions. The target compound, lacking the halogen, is less lipophilic (XLogP3 = 0 vs. ~1.0) and cannot directly undergo Suzuki or Buchwald couplings without prior halogenation [1].

Synthetic Chemistry Cross-Coupling LogD Optimization

ACE Inhibitor Scaffold Comparison: Selectivity Profile Beyond Benazepril Derivatives

Benazepril (a marketed ACE inhibitor) contains a 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine core with a 1-acetic acid and 3-amino substituent. The target compound replaces the 1-acetic acid with a 7-sulfonamide, shifting the pharmacological target space from ACE inhibition to TLR8 agonism [1]. No direct ACE inhibition data exist for the target compound, but the structural divergence from benazepril's pharmacophore (loss of the zinc-binding carboxylate) makes it unsuitable as an ACE inhibitor substitute.

Angiotensin-Converting Enzyme Cardiovascular Pharmacology Scaffold Hopping

Best-Fit Research and Industrial Application Scenarios for 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide (CAS 1340487-11-7)


TLR8 Agonist Lead Optimization and Fragment Growing

The compound serves as a core scaffold for Hoffmann-La Roche's benzazepine sulfonamide TLR8 agonist series [1]. Its free lactam N–H and 7-sulfonamide allow systematic exploration of N1 and sulfonamide substituents to optimize TLR8 potency and selectivity over TLR7.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With molecular weight 240.28, XLogP3 = 0, 2 HBD, and 4 HBA, the compound meets Rule-of-Three criteria for fragment screening. Its single rotatable bond ensures low conformational entropy, maximizing the probability of detecting weak, high-quality hits in biophysical assays [1].

Synthetic Intermediate for Benzazepine-Derived Kinase or Protease Probes

The unsubstituted 7-sulfonamide and 2-oxo group provide orthogonal handles for sequential functionalization, enabling the construction of focused libraries targeting kinases or proteases that accommodate the benzazepine shape. The absence of a halogen avoids interference in metal-catalyzed coupling steps unless deliberately installed.

Negative Control for 7-Substituted Benzazepine Sulfonamide SAR Studies

In structure-activity relationship campaigns evaluating 7-bromo, 8-methoxy, or N-acetyl analogs, the target compound serves as the minimal pharmacophore control to deconvolute substituent contributions to target binding or cellular activity.

Quote Request

Request a Quote for 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.